Augmented Serotonergic Profile Inferred from Para-Fluorinated Amphetamine Class Effects: [1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amine vs. Unsubstituted Amphetamine
While direct transporter inhibition data for [1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amine is not publicly available, class-level inference from closely related para-substituted analogs indicates a crucial differentiation from amphetamine. In a standardized human transporter assay using HEK293 cells, 4-fluoroamphetamine (4-FA) exhibited 5-HT release potency (EC50) comparable to MDMA, while amphetamine primarily releases dopamine (DA) and norepinephrine (NE) with minimal 5-HT release [1]. The addition of the 4-fluoro group on the phenyl ring is the primary driver of this enhanced serotonergic activity [1]. A scientific user cannot assume the DAT:SERT ratio of the target compound mirrors that of amphetamine; it is predicted to be significantly lower, i.e., more serotonergic.
| Evidence Dimension | Monoamine release profile (serotonergic vs. dopaminergic) |
|---|---|
| Target Compound Data | No direct data; predicted to be a 5-HT releaser based on 4-fluoro substitution (class inference). |
| Comparator Or Baseline | Amphetamine: Primarily DA/NE releaser; low 5-HT release. 4-Fluoroamphetamine: Potent 5-HT releaser (similar to MDMA). |
| Quantified Difference | Qualitative shift from a predominantly catecholaminergic release profile (amphetamine) to a mixed serotonin/catecholamine profile (4-fluoro class). |
| Conditions | Class-level data from human NET, DAT, and SERT expressed in HEK293 cells (Simmler et al., 2015). |
Why This Matters
For research on abuse liability or therapeutic potential, relying on amphetamine's pharmacology would misrepresent the target compound's significant predicted serotonergic mechanism, critical for accurate experimental design and interpretation.
- [1] Simmler LD et al. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. European Neuropsychopharmacology 25(3):365-76. PMID: 25624004. View Source
